molecular formula C16H22N4O2S B2694816 Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate CAS No. 2320464-21-7

Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate

Numéro de catalogue B2694816
Numéro CAS: 2320464-21-7
Poids moléculaire: 334.44
Clé InChI: FKZUGEONYKNIGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, commonly referred to as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, which are a type of white blood cell that produce antibodies. Inhibiting BTK has been shown to be an effective treatment for various B cell-related diseases, including certain types of cancer and autoimmune disorders.

Mécanisme D'action

TAK-659 inhibits Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, which is an enzyme that plays a crucial role in the signaling pathways of B cells. By inhibiting this compound, TAK-659 prevents the activation of B cells and the production of antibodies. This mechanism of action has been shown to be effective in the treatment of various B cell-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a significant impact on B cell signaling and function. In preclinical studies, TAK-659 has been shown to inhibit B cell activation and proliferation, as well as reduce the production of antibodies. In clinical trials, TAK-659 has been shown to be well-tolerated and effective in treating B cell-related diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of TAK-659 is its specificity for Tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate, which makes it a useful tool for studying B cell signaling pathways. However, TAK-659 is a small molecule inhibitor and may have off-target effects on other enzymes or signaling pathways. Additionally, the synthesis of TAK-659 is complex and may be difficult for some labs to replicate.

Orientations Futures

There are several potential future directions for research on TAK-659. One area of focus is the development of combination therapies that include TAK-659 and other drugs that target B cell-related pathways. Another area of interest is the use of TAK-659 in the treatment of other autoimmune disorders, such as multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of TAK-659 and its potential off-target effects.

Méthodes De Synthèse

The synthesis of TAK-659 involves multiple steps and has been described in detail in scientific publications. The process involves the use of various reagents and catalysts, as well as purification steps to obtain the final product. The synthesis of TAK-659 is complex and requires expertise in organic chemistry.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of various B cell-related diseases. In particular, TAK-659 has shown promise as a treatment for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B cell malignancies. TAK-659 has also been studied in the context of autoimmune disorders, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

tert-butyl N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-16(2,3)22-15(21)18-11-6-9-20(10-7-11)14-19-12-5-4-8-17-13(12)23-14/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZUGEONYKNIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.